2-(Ethylamino)propan-1-ol

Description

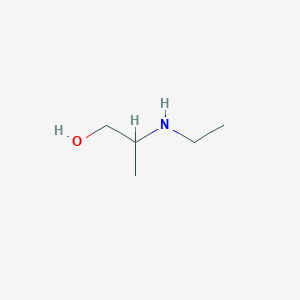

2-(Ethylamino)propan-1-ol is a secondary amine-alcohol with the molecular formula C₅H₁₃NO. Its structure features an ethylamino group (-NHCH₂CH₃) attached to the second carbon of a propan-1-ol backbone. This compound is of interest in organic synthesis and pharmaceutical research due to its dual functional groups, which enable diverse reactivity, including hydrogen bonding and participation in condensation or alkylation reactions.

Propriétés

IUPAC Name |

2-(ethylamino)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO/c1-3-6-5(2)4-7/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGBGCXQCQVUHNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90558727 | |

| Record name | 2-(Ethylamino)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90558727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24417-04-7 | |

| Record name | 2-(Ethylamino)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90558727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-(Ethylamino)propan-1-ol can be synthesized through several methods. One common method involves the reaction of propylene oxide with ethylamine under controlled conditions. The reaction typically takes place in the presence of a catalyst such as a strong acid or base to facilitate the opening of the epoxide ring and the subsequent formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the synthesis .

Analyse Des Réactions Chimiques

Types of Reactions

2-(Ethylamino)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

Oxidation: Aldehydes, ketones.

Reduction: Amines, alcohols.

Substitution: Various substituted derivatives depending on the electrophile used.

Applications De Recherche Scientifique

2-(Ethylamino)propan-1-ol has several applications in scientific research:

Mécanisme D'action

The mechanism of action of 2-(Ethylamino)propan-1-ol involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile in chemical reactions, attacking electrophilic centers in other molecules. This property makes it useful in the synthesis of complex organic compounds. Additionally, its hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules .

Comparaison Avec Des Composés Similaires

Structural and Physical Properties

Key Observations :

- Steric Effects: 3-(Diethylamino)-2,2-dimethyl-propan-1-ol has higher steric hindrance due to dimethyl groups, likely reducing reactivity compared to less substituted analogs like 2-(Ethylamino)propan-1-ol.

- Polarity: The indole-derived compounds exhibit lower water solubility due to aromatic rings, whereas this compound’s simpler structure may enhance hydrophilicity.

- Chirality: (S)-(+)-2-Amino-1-propanol highlights the role of stereochemistry in biological activity, a factor relevant if this compound has chiral centers.

Reactivity and Stability

- Stability under standard conditions is implied by the lack of reported hazards.

- 1-Chloro-2-methyl-2-propanol : The chloro group increases electrophilicity, making it reactive in nucleophilic substitution (e.g., SN1/SN2 reactions). This contrasts with this compound, where the amino group may act as a nucleophile.

- Indole-derived propanolamines : Functionalized with methoxy and phenoxy groups, these compounds exhibit pharmacological activity (e.g., α/β-adrenoceptor binding ), suggesting that this compound could serve as a precursor for similar bioactive molecules.

Activité Biologique

2-(Ethylamino)propan-1-ol, also known as ethylamino propanol, is an organic compound with the molecular formula C5H13NO. It is a secondary amine that plays a significant role in various biochemical processes and has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Structure and Composition

- Molecular Formula: C5H13NO

- Molecular Weight: 101.17 g/mol

- IUPAC Name: this compound

Physical Properties

- Appearance: Colorless liquid

- Solubility: Miscible with water and organic solvents

- Safety Classification: Causes severe skin burns and eye damage; classified as flammable .

This compound exhibits various biological activities primarily through its interaction with enzymes and proteins. It is known to influence neurotransmitter systems and has been studied for its potential role in modulating immune responses.

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting it could serve as a potential candidate for developing new antimicrobial agents.

Anticancer Properties

The compound has shown promise in cancer therapy. It was evaluated in a study focused on PD-1/PD-L1 inhibitors, where it was found to significantly dissociate the PD-1/PD-L1 complex, indicating potential use in immunotherapy for cancer treatment. The study reported an EC50 value of 21.8 nM, highlighting its potency as an anticancer agent .

Neuroprotective Effects

There is emerging evidence that this compound may have neuroprotective effects. It has been suggested that the compound can enhance neuronal survival under stress conditions, potentially making it relevant for treating neurodegenerative diseases.

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against a range of pathogenic bacteria. Results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL. The mechanism was attributed to the disruption of bacterial cell membranes.

Study 2: Immunotherapy Applications

A recent study evaluated the compound's role in enhancing immune response through PD-1/PD-L1 blockade. The results demonstrated that formulations containing this compound effectively increased T-cell activation in vitro, suggesting its potential application in cancer immunotherapy .

Table 1: Biological Activities of this compound

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Effective against multiple bacterial strains | |

| Anticancer | EC50 of 21.8 nM in PD-L1 inhibition | |

| Neuroprotective | Enhances neuronal survival under stress |

Table 2: Comparative Efficacy of PD-1/PD-L1 Inhibitors

| Compound | EC50 (nM) | Notes |

|---|---|---|

| This compound | 21.8 | High potency in T-cell activation |

| N-[3-(ethylamino)propyl]methanesulfonamide | 14.7 | Reference compound |

| Other tested compounds | >200 | Lower efficacy compared to above |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.